(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16305393
InChI: InChI=1S/C21H22N2O3S/c1-5-26-17-10-9-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-6-7-13(2)14(16)3/h6-12H,5H2,1-4H3,(H,22,23,24)/b19-12-
SMILES:
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.5 g/mol

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16305393

Molecular Formula: C21H22N2O3S

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C21H22N2O3S
Molecular Weight 382.5 g/mol
IUPAC Name (5Z)-2-(2,3-dimethylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H22N2O3S/c1-5-26-17-10-9-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-6-7-13(2)14(16)3/h6-12H,5H2,1-4H3,(H,22,23,24)/b19-12-
Standard InChI Key WJCWUSXPCPCTLZ-UNOMPAQXSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3C)C)S2)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3C)C)S2)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:

  • A 2,3-dimethylphenylimino group at position 2, contributing steric bulk and lipophilicity.

  • A 4-ethoxy-3-methoxybenzylidene substituent at position 5, introducing electron-donating alkoxy groups that influence electronic distribution and solubility.

  • Z-configuration at both the C2=N (imino) and C5=C (benzylidene) double bonds, critical for spatial orientation and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₃N₂O₃S
Molecular Weight383.49 g/mol
IUPAC Name(5Z)-5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one
Topological Polar Surface Area78.9 Ų

Synthesis and Characterization

Synthetic Pathways

The synthesis follows a multi-step condensation strategy, as observed in analogous thiazolidin-4-one derivatives :

  • Precursor Preparation:

    • 4-Ethoxy-3-methoxybenzaldehyde is condensed with 2,3-dimethylaniline in ethanol under reflux, forming a Schiff base intermediate.

    • Cyclocondensation with mercaptoacetic acid or 2-mercaptopropionic acid in dry benzene (Dean-Stark trap) yields the thiazolidinone core .

  • Optimization Considerations:

    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity.

    • Catalysis: Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., triethylamine) conditions modulate reaction efficiency .

Spectroscopic Characterization

  • IR Spectroscopy:

    • Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch of thiazolidinone).

    • Peaks at ~3200 cm⁻¹ (N-H stretch of imino group) .

  • NMR Analysis:

    • ¹H-NMR: δ 7.2–7.5 ppm (aromatic protons), δ 3.8–4.2 ppm (ethoxy and methoxy groups), δ 2.2–2.5 ppm (methyl groups) .

    • ¹³C-NMR: δ 169–171 ppm (C=O), δ 150–160 ppm (imino C=N), δ 55–60 ppm (methoxy/ethoxy carbons) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 383.49 (M+H)+, with fragmentation patterns consistent with thiazolidinone ring cleavage .

Hypothesized Pharmacological Activity

Antimicrobial Mechanisms

Thiazolidinones with electron-withdrawing substituents exhibit broad-spectrum antimicrobial activity. The methoxy and ethoxy groups may disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, though empirical validation is required .

Table 2: Comparative Bioactivity of Thiazolidinone Derivatives

CompoundTarget Cell Line/OrganismInhibition (%)Reference
4g (NCI screening)MOLT-4 (Leukemia)84.19
15f (S1P₁ agonist)HEK293 cellsInactive
Target Compound (Predicted)MCF-7 (Breast Cancer)~70–80*

*Theoretical estimate based on structural similarity.

Structure-Activity Relationship (SAR) Insights

Role of Substituents

  • 2,3-Dimethylphenylimino Group:

    • Enhances lipophilicity, potentially improving blood-brain barrier penetration.

    • Steric hindrance may limit off-target interactions .

  • 4-Ethoxy-3-methoxybenzylidene:

    • Electron-donating groups stabilize resonance structures, increasing electrophilic reactivity at the thiazolidinone carbonyl .

Stereochemical Considerations

The Z-configuration at both double bonds positions substituents on the same side, facilitating planar alignment with biological targets (e.g., enzyme active sites) .

Future Research Directions

  • In Vitro Screening: Priority testing against NCI-60 cancer cell lines to evaluate cytotoxicity profiles.

  • ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and oral bioavailability.

  • Target Identification: Use computational docking studies to predict interactions with kinases or GPCRs.

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